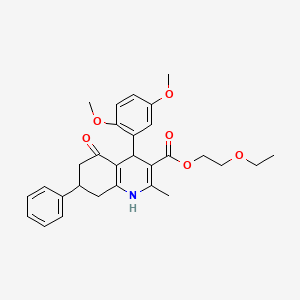![molecular formula C19H23N5O B4891027 5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a tetrahydropyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrahydropyrazolopyridine structure is formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methoxyphenyl and tetrahydropyrazolopyridine groups.
Indole Derivatives: Compounds with an indole nucleus that share some pharmacological properties but have different structural frameworks.
Uniqueness
5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its combination of a pyrazole ring, methoxyphenyl group, and tetrahydropyrazolopyridine structure. This unique combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-15(10-20-23(13)2)11-24-8-7-18-17(12-24)19(22-21-18)14-5-4-6-16(9-14)25-3/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWOTSXPGJZKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC3=C(C2)C(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4890959.png)
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4890961.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![[2-(Benzenesulfonyl)phenyl]-diphenylmethanol](/img/structure/B4890973.png)
![N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide](/img/structure/B4890986.png)
![2-[4-(Propan-2-yl)phenoxy]propanamide](/img/structure/B4890992.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![2-{[(2-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)


![4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide](/img/structure/B4891047.png)
